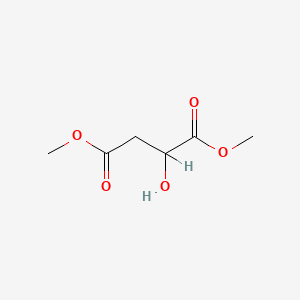

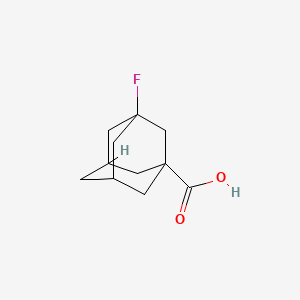

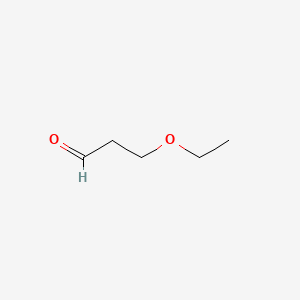

![molecular formula C16H18O4 B1330471 5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid CAS No. 74556-54-0](/img/structure/B1330471.png)

5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid" is not directly mentioned in the provided papers. However, the papers discuss various related furanic compounds and their chemical properties, synthesis, and potential applications. Furan derivatives, such as 2,5-furandicarboxylic acid (FDCA), are of significant interest due to their potential as sustainable alternatives to petrochemically derived chemicals in polymer production .

Synthesis Analysis

The synthesis of furanic compounds can be achieved through different pathways. For instance, FDCA can be synthesized by the oxidation of 5-hydroxymethylfurfural (HMF), which is derived from cellulosic biomass . One study demonstrates the electrochemical oxidation of HMF in acidic media using a manganese oxide (MnOx) anode, which allows for spontaneous FDCA separation without the need for pH alteration . Another approach involves the use of heteropoly acids and ionic liquids for the base-free oxidation of HMF to FDCA, achieving high yields . Additionally, the synthesis of substituted 2,5-dihydro-2-furoic acids through controlled Birch reduction and subsequent esterification has been reported .

Molecular Structure Analysis

The molecular structure of furanic compounds is characterized by the presence of a furan ring, which can be functionalized at various positions to yield different derivatives. For example, the anodic oxidation of 5-alkyl-2-furoic acids leads to the formation of γ-keto esters and 1-butenolides, indicating the reactivity of the furan ring under electrochemical conditions . The molecular structure of these compounds is further elucidated through spectroscopic methods, revealing distinct properties such as long-range coupling constants in NMR spectra and absorption maxima in IR spectra .

Chemical Reactions Analysis

Furanic compounds undergo various chemical reactions, including oxidation, carboxylation, and cyclization. The electrochemical oxidation of HMF to FDCA has been extensively studied, with different metal oxyhydroxide anodes being compared for their efficiency in this transformation . Carboxylation reactions of furoic acid into FDCA have also been explored, offering alternative pathways to FDCA synthesis . Moreover, the synthesis and intramolecular cyclization of (2-ethoxy-2-oxoethylthio)methyl derivatives of furoic acids have been investigated, highlighting the reactivity of these compounds under Claisen reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of furanic compounds are influenced by their molecular structure and the substituents on the furan ring. For instance, the solubility of FDCA in imidazole ionic liquids plays a crucial role in the efficiency of the oxidation process, as it affects the affinity between HMF and the catalyst . The electrochemical properties of furanic compounds are also of interest, as demonstrated by the study of copper-based catalytic anodes for the production of FDCA . The reactivity of halomethyl derivatives of furan-2-carboxylic acid with nucleophilic agents further illustrates the diverse chemical behavior of these compounds10.

Scientific Research Applications

Transformation of Furoic Acid Derivatives

5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid and its derivatives undergo various transformations. For instance, derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid decompose in the presence of bases like potassium tert-butylate, leading to the formation of stable 2-methylthioethynylfurans and other complex structures (Maadadi et al., 2017).

Synthesis of Furoic Acid Derivatives

A method was developed for the synthesis of mono- and bisphosphosphorylated esters of (2-ethoxy-2-oxoethylthio)methyl derivatives of furoic acids. These compounds showed interesting behavior when metallized with potassium tert-butylate (Pevzner & Stepanova, 2020).

Catalytic Performance Improvement

A simple substrate adaptation strategy was applied to improve the catalytic performances of Comamonas testosteroni cells for the synthesis of various furan carboxylic acids. This research highlighted the significant potential of furan carboxylic acids as building blocks in polymer and fine chemical industries (Wen et al., 2020).

Biocatalytic Production of FDCA

The biocatalytic production of 2,5-Furandicarboxylic acid (FDCA), a promising alternative to petroleum-derived terephthalic acid, was reviewed. The study focused on enzymatic catalysis and whole-cell catalysis, highlighting the advantages of biocatalysis such as mild reaction conditions and environmental friendliness (Yuan et al., 2019).

properties

IUPAC Name |

5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-16(2,3)11-4-6-12(7-5-11)19-10-13-8-9-14(20-13)15(17)18/h4-9H,10H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCVBAKAPXHALY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301233625 |

Source

|

| Record name | 5-[[(4-tert-Butylphenyl)oxy]methyl]-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid | |

CAS RN |

74556-54-0 |

Source

|

| Record name | 5-[[(4-tert-Butylphenyl)oxy]methyl]-2-furoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74556-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[[(4-tert-Butylphenyl)oxy]methyl]-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.